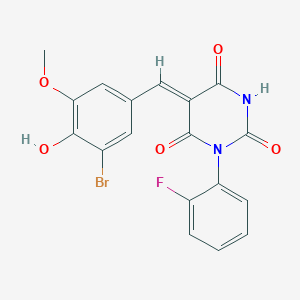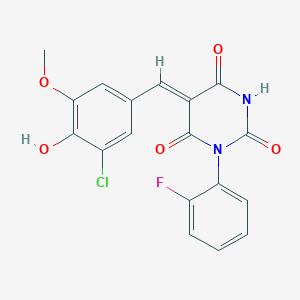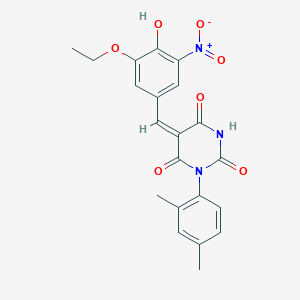![molecular formula C16H13Cl2NO2 B5909503 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5909503.png)
1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one, also known as DMAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMAP is a yellow crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. This compound has also been shown to inhibit the activity of topoisomerases, which are enzymes that play a role in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, which is a form of programmed cell death. This compound has also been shown to induce cell cycle arrest, which is a process that prevents cells from dividing. In Alzheimer's disease, this compound has been shown to inhibit the formation of amyloid-beta peptides, which are believed to play a role in the development of the disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one in lab experiments is its high purity and stability. This compound is a crystalline solid that is easy to handle and store. This compound is also relatively inexpensive compared to other chemicals used in lab experiments. One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell types, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one. In the field of medicine, further studies are needed to determine the efficacy of this compound as a treatment for cancer and Alzheimer's disease. In the field of materials science, further studies are needed to determine the potential applications of this compound in the synthesis of organic semiconductors and as a dye in solar cells. Further studies are also needed to determine the mechanism of action of this compound and its potential side effects on human health.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has potential applications in various fields. This compound can be synthesized using various methods and has been studied extensively for its anticancer and Alzheimer's disease properties, as well as its potential use in materials science. Further studies are needed to determine the mechanism of action of this compound and its potential side effects on human health.
Métodos De Síntesis
1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one can be synthesized using various methods, including the reaction of 3,4-dichlorobenzaldehyde with 4-methoxyaniline in the presence of a base such as potassium carbonate, followed by the addition of propenone. Another method involves the reaction of 3,4-dichlorobenzaldehyde with 4-methoxyaniline and propenone in the presence of a base such as sodium hydride.
Aplicaciones Científicas De Investigación
1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one has been studied extensively due to its potential applications in various fields. In the field of medicine, this compound has been investigated for its anticancer properties. Studies have shown that this compound inhibits cancer cell growth by inducing apoptosis and cell cycle arrest. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptides, which are believed to play a role in the development of the disease.
This compound has also been studied in the field of materials science. It has been investigated for its potential use as a dye in solar cells, due to its high molar extinction coefficient and good electron-donating properties. This compound has also been studied for its potential use in the synthesis of organic semiconductors, due to its ability to form stable charge-transfer complexes with electron-accepting molecules.
Propiedades
IUPAC Name |
(Z)-1-(3,4-dichlorophenyl)-3-(4-methoxyanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO2/c1-21-13-5-3-12(4-6-13)19-9-8-16(20)11-2-7-14(17)15(18)10-11/h2-10,19H,1H3/b9-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQODNKIFCWOZSP-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=CC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C\C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(dimethylamino)benzaldehyde [1-(3-nitrophenyl)ethylidene]hydrazone](/img/structure/B5909430.png)
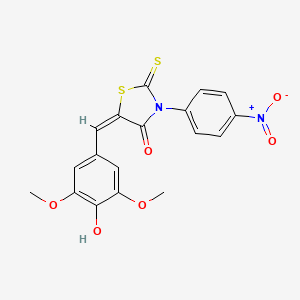
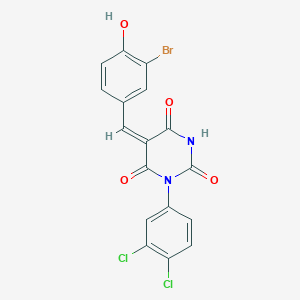
![4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5909449.png)
![3-({2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5909452.png)
![methyl 4-[5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5909460.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(2-naphthyl)-2-propen-1-one](/img/structure/B5909464.png)


![1-(2-fluorophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5909500.png)
